molecular formula C22H27N2O4+ B10791543 (1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide

(1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide

Cat. No.: B10791543
M. Wt: 383.5 g/mol
InChI Key: HRLBITJBWAMBFC-XDKTWKSGSA-O
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Description

(1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide is a complex organic compound with a unique pentacyclic structure. This compound is known for its interaction with the kappa opioid receptor, making it of significant interest in the field of medicinal chemistry .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the type of reaction and the reagents used.

Scientific Research Applications

(1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide has several scientific research applications:

    Chemistry: Used as a ligand in binding studies to understand receptor-ligand interactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management due to its interaction with the kappa opioid receptor.

    Industry: Potential applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the kappa opioid receptor. It displaces [3H]U69,593 from the receptor, indicating its binding affinity . This interaction can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other kappa opioid receptor ligands. (1S,5R,13R,17S)-10-carbamoyl-4-(cyclopropylmethyl)-17-hydroxy-4-methyl-14-oxo-12-oxa-4-azapentacyclo[9.6.1.0{1,13}.0{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-4-ium iodide is unique due to its specific structural features and binding properties. Other similar compounds might include:

    U69,593: A selective kappa opioid receptor agonist.

    Salvinorin A: A naturally occurring kappa opioid receptor agonist.

These comparisons highlight the uniqueness of the compound in terms of its structure and receptor interactions.

Properties

Molecular Formula

C22H27N2O4+

Molecular Weight

383.5 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-24(11-12-2-3-12)9-8-21-17-13-4-5-14(20(23)26)18(17)28-19(21)15(25)6-7-22(21,27)16(24)10-13/h4-5,12,16,19,27H,2-3,6-11H2,1H3,(H-,23,26)/p+1/t16-,19+,21+,22-,24?/m1/s1

InChI Key

HRLBITJBWAMBFC-XDKTWKSGSA-O

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)C(=O)N)O4)O)CC6CC6

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)C(=O)N)O4)O)CC6CC6

Origin of Product

United States

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